![molecular formula C5H7N3O3 B1469465 3-methoxy-1-methyl-4-nitro-1H-pyrazole CAS No. 1201935-85-4](/img/structure/B1469465.png)
3-methoxy-1-methyl-4-nitro-1H-pyrazole
Overview
Description
“3-Methoxy-1-methyl-4-nitro-1H-pyrazole” is a chemical compound used in the preparation of aminopyrazole derivatives as potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Molecular Structure Analysis
The molecular structure of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” is represented by the linear formula C5H7N3O3 . The InChI code for this compound is 1S/C5H7N3O3/c1-7-3-4 (8 (9)10)5 (6-7)11-2/h3H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” include a molecular weight of 157.13 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . “3-Methyl-4-nitropyrazole” is a reactant used in the preparation of aminopyrazole derivatives .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazole derivatives are highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . They are used in the synthesis of potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Agrochemistry
In agrochemistry, pyrazole derivatives have been used in the development of a number of excellent commercial fungicides .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are among the most extensively studied groups of compounds . They are used in the synthesis of various fused systems, predominantly bicyclic cores .
Material Science
In material science, pyrazole derivatives have demonstrated exceptional photophysical properties .
Industrial Applications
Pyrazoles have high synthetical versatility that allows the obtention of industrially crucial chemicals .
Safety and Hazards
“3-methoxy-1-methyl-4-nitro-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-methoxy-1-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDQLCMCVXEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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